
Cyanic acid, 2-(1-cyanoethyl)phenyl ester
Übersicht
Beschreibung
“Cyanic acid, 2-(1-cyanoethyl)phenyl ester” is a chemical compound with the molecular formula C10H8N2O . It is a type of cyanate ester, which are compounds in which the hydrogen atom of the cyanic acid is replaced by an organyl group .
Synthesis Analysis
The synthesis of cyanate esters, including “Cyanic acid, 2-(1-cyanoethyl)phenyl ester”, involves a cyclo-trimerization reaction to form a cyanurate linked network polymer . The monomers for this polymerization are designed with particular attention to avoid polymerization problems associated with monomer byproducts and impurities .Molecular Structure Analysis
The molecular structure of “Cyanic acid, 2-(1-cyanoethyl)phenyl ester” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
Cyanate esters, including “Cyanic acid, 2-(1-cyanoethyl)phenyl ester”, can be cured and post-cured by heating, either alone at elevated temperatures or at lower temperatures in the presence of a suitable catalyst . The chemistry of the cure reaction is a trimerization of three CN groups to a triazine ring .Wirkmechanismus
Zukünftige Richtungen
The future directions of “Cyanic acid, 2-(1-cyanoethyl)phenyl ester” and other cyanate esters lie in their potential applications. Due to their excellent long-term thermal stability at elevated end-use temperatures, very good fire, smoke, and toxicity performance, and specific suitability for printed circuit boards installed in critical electrical devices, they have attracted substantial commercial and scientific interest .
Eigenschaften
IUPAC Name |
[2-(1-cyanoethyl)phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBRRQCUTZZSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40751024 | |
| Record name | 2-(1-Cyanoethyl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanic acid, 2-(1-cyanoethyl)phenyl ester | |
CAS RN |
88975-94-4 | |
| Record name | 2-(1-Cyanoethyl)phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40751024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)
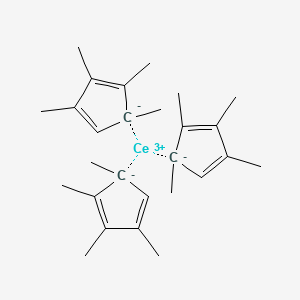
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)
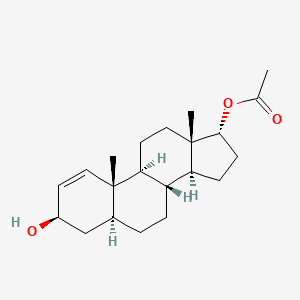
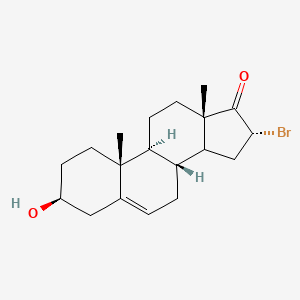

![Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine](/img/structure/B1514434.png)

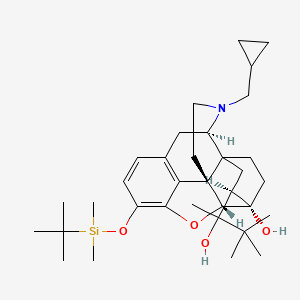
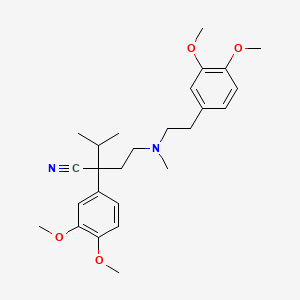
![(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(trideuteriomethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1514438.png)
![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)
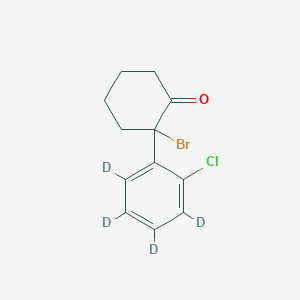
![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methanol](/img/structure/B1514444.png)